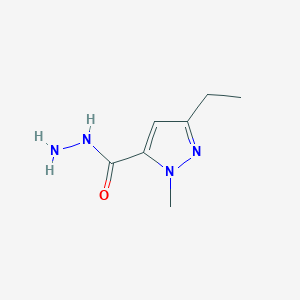

3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide

描述

Structure

3D Structure

属性

IUPAC Name |

5-ethyl-2-methylpyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-3-5-4-6(7(12)9-8)11(2)10-5/h4H,3,8H2,1-2H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAQHSWTHFMHFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1)C(=O)NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. One common method is the reaction of 3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity of the final product .

化学反应分析

Types of Reactions

3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and other heterocyclic compounds. These products have significant applications in medicinal chemistry and material science .

科学研究应用

Chemical Properties and Structure

3-Ethyl-1-methyl-1H-pyrazole-5-carbohydrazide features a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms. The presence of both ethyl and methyl groups along with a carbohydrazide functional group contributes to its unique chemical properties. The molecular weight of this compound is approximately 140.14 g/mol, making it a small molecule with significant versatility in chemical reactions.

Scientific Research Applications

2.1 Biochemical Activity

Research indicates that this compound may exhibit a range of biological activities:

- Anticancer Properties : Preliminary studies suggest potential anticancer activity, particularly against specific cancer cell lines, although comprehensive clinical trials are still required to establish efficacy and safety.

- Antiviral Activity : Similar compounds have shown antiviral properties, indicating that further exploration of this compound could yield promising results in virology.

2.2 Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are being investigated for their potential in drug development:

- Anti-inflammatory Agents : The compound's structure suggests it could be developed into anti-inflammatory drugs, targeting pathways involved in inflammation.

- Analgesic Properties : Its potential analgesic effects are also under investigation, offering possibilities for pain management therapies.

Agricultural Applications

This compound plays a crucial role in agricultural chemistry:

- Agrochemical Development : This compound serves as an intermediate in the synthesis of agrochemicals such as fungicides and herbicides, enhancing crop protection and yield.

Material Science

In material science, the compound is being explored for its use in creating advanced materials:

- Polymer Chemistry : It is utilized in the synthesis of polymers and coatings that exhibit improved durability and resistance to environmental factors.

Analytical Chemistry

The compound is employed as a reagent in various analytical methods:

- Detection and Quantification : It aids in the detection and quantification of other chemical substances, improving accuracy in research applications.

作用机制

The mechanism of action of 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydrazide group can form hydrogen bonds and other interactions with the target protein, stabilizing the inhibitor-enzyme complex .

相似化合物的比较

Key Observations :

- Substituent Position : Shifting the carbohydrazide group from position 3 to 5 (e.g., 5-methyl-1H-pyrazole-3-carbohydrazide vs. This compound) alters electronic distribution, impacting hydrogen-bonding capacity and adsorption efficiency in corrosion inhibition .

Physicochemical and Computational Studies

- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate) exhibit higher thermal stability due to enhanced resonance effects .

生物活性

3-Ethyl-1-methyl-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole family, which has garnered interest due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions between hydrazine derivatives and carbonyl compounds. This method allows for the formation of various substituted pyrazoles, which are crucial in medicinal chemistry and material science applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor by binding to the active site of target enzymes, thus preventing substrate binding and subsequent catalytic activity. The hydrazide group within the compound can form hydrogen bonds with target proteins, stabilizing the inhibitor-enzyme complex .

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in cancer research. Here are some notable findings:

Anticancer Activity : Preliminary studies suggest that pyrazole derivatives can inhibit cancer cell growth. For instance, related compounds have shown efficacy against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells. The structure-activity relationship (SAR) has been explored to optimize these compounds for enhanced potency .

Antimicrobial Properties : Pyrazole derivatives have also been investigated for their antibacterial and antifungal activities. The presence of the carbohydrazide functional group suggests potential applications in combating microbial infections.

Anti-inflammatory Effects : Some studies have indicated that pyrazole derivatives can modulate inflammatory responses by inhibiting specific proteases involved in cytokine release.

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

| Study | Compound | Target | Activity |

|---|---|---|---|

| Bhat et al. (2018) | 3-Ethyl-1-methyl-1H-pyrazole derivatives | Haemonchus contortus (parasitic nematode) | Sub-nanomolar inhibition of larval development |

| Wei et al. (2022) | Ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives | A549 cell line | IC50 = 26 µM |

| Niculescu-Duvaz et al. (2020) | Novel pyrazole derivatives | A549 cell line | Significant apoptosis induction |

These studies underscore the potential of this compound and its derivatives in therapeutic applications.

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide?

- Answer : The compound can be synthesized via cyclocondensation reactions using hydrazide intermediates. For example, condensation of ethyl 3-amino-4-methylthiophene-3-carboxylate derivatives with substituted hydrazines under reflux in ethanol yields pyrazole-carbohydrazides. Sodium azide (NaN₃) in DMF at 50°C has been employed for azide substitution in analogous pyrazole systems . Regioselective pyrazole ring formation is achievable using ethyl 3-[(dimethylamino)methylidene]pyruvate with hydrazines, followed by hydrolysis to the carbohydrazide .

Q. How is regioselectivity controlled during pyrazole ring closure in carbohydrazide derivatives?

- Answer : Regioselectivity depends on reaction conditions and substituent effects. For instance, using acetic acid as a catalyst under reflux promotes cyclization to the 1,5-dihydropyrazolo[3,4-c]pyrazole system, while iodine at room temperature favors alternative regioisomers. Steric and electronic factors of the substituents (e.g., methyl vs. phenyl groups) influence the reaction pathway .

Q. What spectroscopic and crystallographic techniques confirm the molecular structure of pyrazole-carbohydrazides?

- Answer :

- NMR : ¹H and ¹³C NMR identify substituent positions and hydrogen bonding patterns (e.g., NH peaks at δ 11–13 ppm for hydrazide protons) .

- X-ray diffraction : SHELXL refinement resolves bond lengths and angles, critical for validating tautomeric forms and hydrogen-bonding networks .

- IR : Stretching frequencies for carbonyl (C=O, ~1650 cm⁻¹) and NH (~3300 cm⁻¹) groups confirm functional groups .

Advanced Research Questions

Q. How do computational methods like DFT aid in predicting the reactivity of this compound?

- Answer : Density-functional theory (DFT) calculates electron density distributions, local kinetic energy, and correlation energies to predict sites for electrophilic/nucleophilic attacks. For pyrazole derivatives, the Laplacian of the electron density identifies reactive regions, such as the carbonyl oxygen and NH groups . Molecular docking (e.g., with AutoDock Vina) evaluates binding affinities to biological targets, such as dihydrofolate reductase (DHFR), by analyzing hydrogen bonds and hydrophobic interactions .

Q. How can discrepancies between theoretical and experimental data in pyrazole-carbohydrazide systems be resolved?

- Answer :

- Structural mismatches : Compare DFT-optimized geometries with X-ray crystal structures (e.g., using Mercury software). Adjust computational parameters (basis sets, solvent models) to align bond angles and torsional conformations .

- Spectroscopic deviations : Reconcile calculated IR/NMR spectra (via Gaussian) with experimental data by incorporating solvent effects (e.g., PCM model) and anharmonic corrections .

Q. What pharmacological evaluation frameworks assess the bioactivity of pyrazole-carbohydrazide derivatives?

- Answer :

- Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) assays measure seizure inhibition. Dose-response curves (ED₅₀) quantify efficacy .

- NO release studies : Diazeniumdiolate derivatives of carbohydrazides are tested for nitric oxide (NO) release using Griess reagent, correlating bioactivity with NO concentration .

- Molecular docking : Prioritize compounds with high docking scores (e.g., ≤−8.0 kcal/mol) against target enzymes (e.g., DHFR) and validate via in vitro enzyme inhibition assays .

Methodological Considerations

- Synthesis Optimization : Use high-throughput screening (HTS) to vary solvents (DMF, THF), catalysts (NaN₃, POCl₃), and temperatures (50–120°C) for yield improvement .

- Crystallography : Refine SHELXL parameters (e.g., HKLF 4 format) to resolve disorder in pyrazole rings and hydrogen-bonding networks .

- Data Analysis : Employ multivariate statistics (PCA, PLS) to correlate substituent effects with bioactivity or spectroscopic trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。